molecular formula C15H26BNO2 B2472725 (2-((Dibutylamino)methyl)phenyl)boronic acid CAS No. 1312921-42-8

(2-((Dibutylamino)methyl)phenyl)boronic acid

Cat. No. B2472725
CAS RN: 1312921-42-8
M. Wt: 263.19
InChI Key: UYGOKYDZHFQKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-((Dibutylamino)methyl)phenyl)boronic acid” is a type of organoboron compound. It is a subclass of boronic acids, which are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom .


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Chemical Reactions Analysis

Boronic acids, including “(2-((Dibutylamino)methyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry .

Scientific Research Applications

Carbohydrate Binding

  • Boronic acids, including derivatives like (2-((Dibutylamino)methyl)phenyl)boronic acid, have shown promise in carbohydrate binding. They are particularly effective in complexing with glycosides in neutral water, which is significant for recognizing cell-surface glycoconjugates (Dowlut & Hall, 2006).

Sensing Applications

  • Boronic acids have been utilized in sensing applications. For example, they interact with diols to form rings, which can be used in fluorescent sensors to probe carbohydrates and bioactive substances. The versatility of boronic acid sensors in detecting various compounds, including fluoride, copper ion, and hydrogen peroxide, highlights their potential in biological and chemical sensing (Huang et al., 2012).

Structural Analysis and Reactivity

  • Studies have been conducted on the structure and reactivity of boronic acids, including their interactions with diols. Phenyl boronic acids are notable for their ability to bind with carbohydrates in water. Techniques like NMR spectroscopy have been used to analyze these interactions, providing insights into the binding phenomena and acidity of boronic acids (Valenzuela et al., 2022).

Boronic Acid Polymers in Biomedicine

  • Boronic acid-containing polymers have found applications in biomedicine, including the treatment of diseases like HIV, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).

Boronic Acid in Organic Chemistry

  • Boronic acids serve as intermediates and building blocks in organic chemistry, contributing to fields such as therapeutics and biological labeling. The inclusion of functional groups like aminophosphonic acid into boronic acid compounds offers new opportunities for applications (Zhang et al., 2017).

Safety and Hazards

Boronic acids, including “(2-((Dibutylamino)methyl)phenyl)boronic acid”, can be harmful if swallowed . They should be handled with care to avoid contact with the skin and eyes . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

[2-[(dibutylamino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO2/c1-3-5-11-17(12-6-4-2)13-14-9-7-8-10-15(14)16(18)19/h7-10,18-19H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGOKYDZHFQKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(CCCC)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Dibutylamino)methyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.